molecular formula C9H19NO B1447071 4-Ethoxy-3,3-dimethylpiperidine CAS No. 1803604-57-0

4-Ethoxy-3,3-dimethylpiperidine

Cat. No.: B1447071
CAS No.: 1803604-57-0
M. Wt: 157.25 g/mol
InChI Key: OZASUIICEWISRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,3-dimethylpiperidine is a chemical compound with the molecular formula C9H19NO . It has a molecular weight of 157.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with two methyl groups attached to one of the carbon atoms and an ethoxy group attached to another carbon atom .


Chemical Reactions Analysis

Piperidine derivatives undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of esters of 3-oxocarboxylic acid instead of aldehyde in reactions can result in a product containing four stereocenters .

Scientific Research Applications

Synthesis and Derivatives

4-Ethoxy-3,3-dimethylpiperidine, a derivative of piperidine, is utilized in various synthetic pathways for the creation of complex chemical structures. For instance, its structural similarity to 2,5-dimethylpiperid-4-one, which is employed in the synthesis of the local anesthetic drug rihlocaine, highlights its potential in pharmaceutical applications. The synthesis involves steps like DMVEC degradation and methoxyketones cyclization, indicating a role in developing anesthetic compounds (Murzagulova et al., 1998). Additionally, this compound derivatives have been studied for their optical and hypoglycemic properties, showcasing their relevance in medicinal chemistry. For example, 4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines exhibit significant glucose-lowering actions, indicating their potential in diabetes management (Proshchenkova et al., 2021).

Corrosion Inhibition

Research on N-heterocyclic amines, including structures similar to this compound, demonstrates their efficacy as corrosion inhibitors for metals in acidic environments. These compounds, through adsorption on metal surfaces, significantly mitigate both cathodic and anodic corrosion processes, following Langmuir adsorption isotherm principles. This property makes them valuable in industries where metal preservation is crucial (Babić-Samardžija et al., 2005).

Alzheimer's Disease Research

The synthesis of fluorescent probes for β-amyloids, utilizing derivatives of this compound, represents a significant advancement in Alzheimer’s disease research. These probes, by binding to Aβ aggregates, offer a powerful tool for the molecular diagnosis of Alzheimer’s, highlighting the compound's utility in developing diagnostic agents (Fa et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Dimethylpiperidine, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Ethoxy-3,3-dimethylpiperidine, is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-3,3-dimethylpiperidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound may bind to certain receptor proteins, influencing their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and changes in metabolic function . It is important to carefully monitor the dosage of this compound in animal studies to avoid these adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .

Properties

IUPAC Name

4-ethoxy-3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-11-8-5-6-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASUIICEWISRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 2
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 3
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 4
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 6
4-Ethoxy-3,3-dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.